Hydrogen-Bond Donor Capacity: 7-OH/7-One Tautomer vs Deoxy Analog (CAS 144205-23-2)
The target compound possesses exactly one hydrogen-bond donor (the 7-OH group in the enol tautomer or N4-H in the 7-one tautomer), whereas the deoxy analog 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 144205-23-2) has zero H-bond donors . This distinction is critical for molecular recognition: pyrazolo[1,5-a]pyrimidin-7-ones engage kinase hinge regions through C7=O ··· H-N and N4-H ··· O=C hydrogen-bonding pairs as demonstrated in the BZR ligand series [1]. The deoxy analog is incapable of this bidentate H-bond donor/acceptor motif and is therefore functionally excluded from applications requiring hinge-region engagement.
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | HBD = 1 (7-one tautomer) / HBD = 1 (7-ol tautomer); HBA = 3–4 |
| Comparator Or Baseline | 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine (CAS 144205-23-2): HBD = 0, HBA = 3 |
| Quantified Difference | ΔHBD = +1 (target); qualitative difference in H-bond donor capacity is binary (present vs absent) |
| Conditions | Topological polar surface area (TPSA) based H-bond descriptor; ChemSpider/ACD/Labs predicted data |
Why This Matters
A binary difference in hydrogen-bond donor capacity (1 vs 0) determines whether a compound can satisfy the hinge-region H-bond donor requirement of kinases and other ATP-competitive targets, directly governing target class eligibility.
- [1] Selleri S, Bruni F, Costanzo A, Guerrini G, et al. Synthesis and BZR affinity of pyrazolo[1,5-a]pyrimidine derivatives. Part 1: study of the structural features for BZR recognition. Eur J Med Chem. 2002; identified C7=O, N1, and N4-H as key H-bonding pharmacophoric points. View Source
